2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid
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Overview
Description
This compound features a diazenyl group (-N=N-) linked to a benzoic acid moiety, with additional aniline and pyrimidine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives, followed by coupling with a benzoic acid derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives.
Scientific Research Applications
2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid involves its interaction with molecular targets through its diazenyl and aromatic groups. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The specific pathways involved depend on the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(2-hydroxy naphthalen-1-yl)diazenyl]benzoic acid: Another diazenyl benzoic acid derivative with different substituents.
4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid: Features an imidazole group instead of the pyrimidine moiety.
Properties
CAS No. |
61064-37-7 |
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Molecular Formula |
C29H23N7O2 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-[(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C29H23N7O2/c37-28(38)23-18-10-11-19-24(23)35-36-25-26(30-20-12-4-1-5-13-20)33-29(32-22-16-8-3-9-17-22)34-27(25)31-21-14-6-2-7-15-21/h1-19H,(H,37,38)(H3,30,31,32,33,34) |
InChI Key |
SRQWZZWIMRJUBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)N=NC5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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